molecular formula C18H14N2O4 B5763415 N-1-naphthyl-2-(4-nitrophenoxy)acetamide

N-1-naphthyl-2-(4-nitrophenoxy)acetamide

Cat. No. B5763415
M. Wt: 322.3 g/mol
InChI Key: LQVYFMYYSSXVGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to N-1-naphthyl-2-(4-nitrophenoxy)acetamide, such as N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, involves steps like alkylation and nitration, optimizing reaction conditions to achieve high yields (Zhang Da-yang, 2004). Another synthesis pathway involves the reductive carbonylation of nitrobenzene, catalyzed by Pd(II)-complexes, to produce related compounds in a one-pot process with high selectivity (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to N-1-naphthyl-2-(4-nitrophenoxy)acetamide has been analyzed through various methods. For example, crystallographic studies have revealed the planar nature of the naphthalene ring and the orientation of substituents, providing insights into the compound's stereochemistry (B. Tinant, J. Declercq, J. Poupaert, S. Yous, D. Lesieur, 1994).

Chemical Reactions and Properties

Chemical reactions involving N-1-naphthyl-2-(4-nitrophenoxy)acetamide derivatives include the formation of charge transfer complexes, as observed with 4-acetamidophenol and 2,3-dichloro-1,4-naphthoquinone, indicating the compound's ability to participate in electron-donor-acceptor interactions (Avijit Saha, Amit S. Tiwary, A. Mukherjee, 2008).

Physical Properties Analysis

The physical properties of closely related compounds can be elucidated through their synthesis and structural analysis, such as solvatochromism studies, which demonstrate the effect of solvent interaction on the compound's spectroscopic characteristics (I. G. Krivoruchka, A. I. Vokin, T. N. Aksamentova, A. Shulunova, M. S. Sorokin, É. I. Dubinskaya, V. K. Turchaninov, 2004).

properties

IUPAC Name

N-naphthalen-1-yl-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-18(12-24-15-10-8-14(9-11-15)20(22)23)19-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVYFMYYSSXVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-naphthalen-1-yl-2-(4-nitrophenoxy)acetamide

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